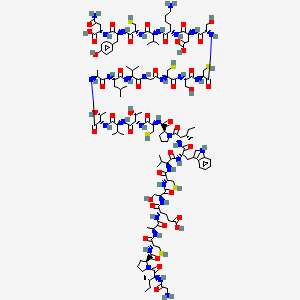
Cycloviolacin Y5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cycloviolacin Y5 is a natural product found in Viola philippica with data available.
Scientific Research Applications
Anti-HIV Activity
Mechanism of Action
Cycloviolacin Y5 exhibits potent anti-HIV activity, with an effective concentration (EC50) reported at approximately 40 nM. This high potency is attributed to its ability to disrupt viral membranes and inhibit HIV infection in vitro. Studies have shown a positive correlation between the hydrophobicity of cyclotides and their anti-HIV activity, with this compound being one of the most hydrophobic cyclotides tested .
Case Study: In Vitro Assays
In a study involving various cyclotides from V. yedoensis, this compound demonstrated superior anti-HIV activity compared to other cyclotides, including kalata B1. The assays indicated that this compound's mechanism involves membrane disruption, which is critical for inhibiting viral entry into host cells .
| Cyclotide | EC50 (nM) | Activity Level |
|---|---|---|
| This compound | 40 | High |
| Kalata B1 | 66 | Moderate |
| Cycloviolacin Y1 | >500 | Low |
Antimicrobial Properties
Broad-Spectrum Activity
this compound has shown activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida kefyr. Its mechanism involves disrupting bacterial membranes due to its amphipathic nature, similar to other antimicrobial peptides .
Case Study: Bacterial Inhibition
A study analyzed the effects of this compound on Gram-positive and Gram-negative bacteria. Results indicated that while it was effective against Gram-negative bacteria, its efficacy against Gram-positive strains was limited. This specificity is crucial for developing targeted antimicrobial therapies .
Therapeutic Potential in Cancer Treatment
Recent research has explored the potential of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells while sparing normal cells positions it as a promising candidate for further investigation.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound could selectively induce cell death in various cancer cell lines, suggesting a mechanism that may involve membrane interaction and subsequent signaling pathways leading to apoptosis .
Biotechnological Applications
The stability and unique structural characteristics of this compound make it an attractive scaffold for drug design and development.
- Drug Development : this compound can be engineered into novel therapeutic agents targeting specific diseases due to its high sequence tolerance.
- Bioinsecticides : Recent advancements have seen the use of cyclotides like this compound as bioinsecticides in agriculture, showcasing their utility beyond human health applications .
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
GIPCAESCVWIPCTVTAIVGCSCSDKVCYN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















